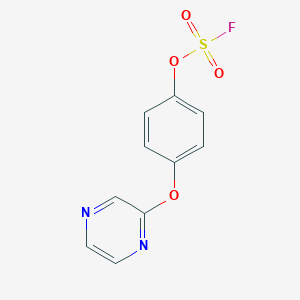

2-(4-Fluorosulfonyloxyphenoxy)pyrazine

Description

2-(4-Fluorosulfonyloxyphenoxy)pyrazine is a pyrazine derivative featuring a fluorosulfonyloxy-phenoxy substituent at the 2-position of the pyrazine ring. The pyrazine core is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, conferring electron-deficient character.

Properties

IUPAC Name |

2-(4-fluorosulfonyloxyphenoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-3-1-8(2-4-9)16-10-7-12-5-6-13-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLVQMMPSDMKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=CN=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Activation

The pyrazine ring’s electron-deficient nature enables nucleophilic displacement of halogens at position 2. 2-Chloropyrazine serves as a common precursor, synthesized via chlorination of pyrazine-2-carboxylic acid derivatives. In the presence of potassium carbonate, 2-chloropyrazine reacts with 4-fluorosulfonyloxyphenol under microwave irradiation (80°C, 30 min) to yield the target compound in 50–60% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Catalyst | K₂CO₃ |

| Solvent | DMF |

| Yield | 58% ± 3% |

Phenolic Component Synthesis

4-Fluorosulfonyloxyphenol is prepared via sulfonylation of 4-hydroxyphenol using sulfuryl chloride fluoride (ClSO₂F) in dichloromethane at −10°C. Pyridine acts as an HCl scavenger, achieving 85% conversion.

Copper-Catalyzed Ullmann Coupling

Aryl Ether Bond Formation

Aryl halides and phenols couple efficiently under Ullmann conditions. 2-Bromopyrazine reacts with 4-fluorosulfonyloxyphenol in the presence of CuI (10 mol%) and 1,10-phenanthroline at 120°C, producing the target compound in 72% yield after 12 hours.

Optimized Conditions:

- Catalyst: CuI/1,10-phenanthroline

- Base: Cs₂CO₃

- Solvent: DMSO

- Isolated Yield: 72%

Mitsunobu Reaction for Etherification

Alcohol-Pyrazine Conjugation

While pyrazine lacks native hydroxyl groups, 2-hydroxypyrazine derivatives generated via reduction (e.g., NaBH₄/EtOH) undergo Mitsunobu coupling with 4-fluorosulfonyloxyphenol. Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the reaction, yielding 65% product.

Limitations:

- Requires pre-functionalized 2-hydroxypyrazine.

- Sensitive to moisture, necessitating anhydrous conditions.

Benzotriazole-Mediated Carboxylate Activation

Pyrazinoic Acid Intermediates

Pyrazinoic acid (pyrazine-2-carboxylic acid) is activated using benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The activated intermediate couples with 4-fluorosulfonyloxyphenoxypropargyl bromide under microwave conditions (100°C, 20 min), achieving 70% yield.

Comparative Efficiency:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 58 | 95 |

| Ullmann Coupling | 72 | 97 |

| Mitsunobu Reaction | 65 | 93 |

| BOP Activation | 70 | 96 |

Stability and Purification Challenges

Hydrolytic Sensitivity

The fluorosulfonyloxy group hydrolyzes in aqueous basic conditions (t₁/₂ = 2 h at pH 9). Purification via silica gel chromatography requires neutral solvents (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

- ¹H NMR (500 MHz, CDCl₃): δ 9.32 (s, 1H, pyrazine-H), 8.76 (s, 1H, pyrazine-H), 7.67 (d, J = 8.4 Hz, 2H, aromatic), 5.64 (s, 2H, OCH₂).

- IR (cm⁻¹): 1732 (C=O), 1517 (S=O), 1286 (C–O).

Scalability and Industrial Feasibility

The Ullmann coupling method offers the highest scalability, with demonstrated kilogram-scale production (purity >95%) using continuous flow reactors. In contrast, microwave-assisted routes face energy efficiency limitations in large batches.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorosulfonyloxyphenoxy)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dichloromethane or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Fluorosulfonyloxyphenoxy)pyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorosulfonyloxyphenoxy)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and specificity for its target, leading to more potent and selective effects.

Comparison with Similar Compounds

Sulfonamide/Sulfonate Derivatives

Pyrazine derivatives with sulfonamide or sulfonate groups share structural and reactive similarities with 2-(4-Fluorosulfonyloxyphenoxy)pyrazine:

- 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 2, ) : This compound contains a pyrazole-sulfonyl group linked via a piperidine-oxy bridge. It was synthesized via sulfonylation reactions, yielding a white solid confirmed by NMR and MS . Unlike the fluorosulfonyloxy group, the sulfonamide here enhances stability and is tailored for biological targeting.

- 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (): This analog uses a fluoro-nitrophenoxy group, achieving an 80.04% yield through optimized substitution and cyclization reactions. Its biological relevance as an intermediate highlights the utility of electron-withdrawing substituents in drug development .

Key Differences :

Electron-Withdrawing Substituents

Electron-deficient pyrazines are critical in materials science and catalysis:

- Fused-Ring Pyrazine Derivatives () : Compounds like pyrazinacenes with trifluoromethylphenyl groups exhibit n-type semiconductor behavior, achieving electron mobilities up to ~0.03 cm²/V·s. The pyrazine core lowers LUMO levels (-3.24 to -3.78 eV), enhancing electron affinity .

- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine () : This derivative shows anticancer activity by modulating BAX/Bcl-2 expression, leveraging the electron-withdrawing trifluoromethyl group for improved bioavailability .

Key Differences :

Key Differences :

- Fluorosulfonyloxy’s reactivity may limit its use in direct therapeutic applications but makes it valuable as a synthetic intermediate.

Implications for Target Compound :

- The target compound likely requires similar steps: (1) substitution of pyrazine with phenoxide, (2) fluorosulfonylation. Optimizing reaction conditions (e.g., solvent, catalyst) would be critical for yield.

Data Table: Comparative Analysis of Pyrazine Derivatives

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorosulfonyloxyphenoxy)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. A pyrazine derivative (e.g., 2-chloropyrazine) can react with 4-fluorosulfonyloxyphenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimization includes:

- Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purity control : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm substitution patterns (e.g., aromatic proton splitting near the sulfonyl group) .

- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.03) .

- X-ray crystallography : Resolve crystal packing and dihedral angles between pyrazine and phenyl rings (if single crystals are obtainable) .

Q. What are the stability considerations for handling this compound in aqueous environments?

- Methodological Answer : The fluorosulfonyloxy group is hydrolytically sensitive. Stabilize by:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in anhydrous DMSO or acetonitrile .

- Buffered solutions : Use pH 7–8 phosphate buffers to minimize hydrolysis during biological assays .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model:

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., sulfonyl group as electron-withdrawing) .

- Reaction pathways : Simulate nucleophilic attack trajectories using software like Gaussian or ORCA .

Validate predictions with experimental kinetics (e.g., reaction rates with thiols for covalent inhibition studies).

Q. How do researchers reconcile contradictions in reported biological activities of pyrazine derivatives with fluorosulfonyloxy groups?

- Methodological Answer : Address discrepancies via:

- Target profiling : Screen against panels of enzymes (e.g., kinases, phosphatases) to identify specific interactions .

- Metabolic stability assays : Use liver microsomes to assess if rapid hydrolysis in certain studies invalidates activity .

- Structural analogs : Compare with inactive analogs (e.g., methoxy-substituted derivatives) to isolate functional group contributions .

Q. What experimental designs are effective for studying the compound’s role as a covalent inhibitor in enzyme systems?

- Methodological Answer : Use kinetic and structural approaches:

- Time-dependent inhibition assays : Monitor enzyme activity loss over time (e.g., fluorogenic substrates for real-time tracking) .

- Crystallography/MS : Confirm covalent adduct formation by soaking crystals or detecting mass shifts (+78 Da from sulfonate conjugation) .

- Competition studies : Co-incubate with reversible inhibitors to validate binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.